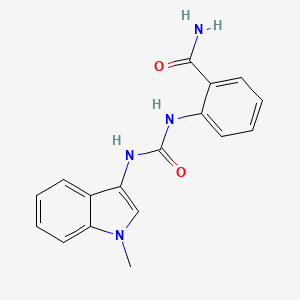![molecular formula C20H18Cl2F3N5O B2994941 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone CAS No. 303986-15-4](/img/structure/B2994941.png)
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. This compound exhibits various pharmacological properties, making it a significant subject of study in medicinal chemistry. Its structural uniqueness, incorporating both chlorinated and trifluoromethylated pyridinyl groups, adds to its interest.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone typically involves a multi-step process:
Formation of the quinoxaline core: : The quinoxaline backbone is prepared through the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.
Substitution reactions:
Attachment of the pyrrolidinyl group: : The pyrrolidinyl group is then introduced via nucleophilic substitution reactions, typically employing an amine or amide group as the nucleophile.
Final modifications: : Additional functional groups, such as the trifluoromethyl group, are introduced through further reactions like halogen exchange or selective fluorination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using scalable methods, ensuring consistency and purity. The process involves:
Bulk synthesis of intermediates: : Large-scale production of quinoxaline derivatives and chlorinated pyridinyl precursors.
Optimization of reaction conditions: : Employing catalysts and solvents that maximize yields and minimize by-products.
Purification techniques: : Advanced purification methods such as recrystallization, chromatography, and distillation ensure the final product's high purity.
化学反应分析
Types of Reactions it Undergoes: 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms to form oxidized derivatives.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: : Replacement of functional groups with other groups under suitable conditions.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic conditions.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, or hydrogen gas over palladium catalysts.
Substitution reagents: : Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Oxidized products: : Quinones, oximes, or N-oxides.
Reduced products: : Hydroquinones, amines, or alcohols.
Substitution products: : Halogenated derivatives, alkylated or acylated compounds.
科学研究应用
Chemistry: This compound is studied for its potential as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules with desired properties.
Biology: In biological research, it is used as a probe to study cellular mechanisms and as a potential therapeutic agent in drug development. Its interactions with biological targets are of particular interest.
Medicine: Medically, it holds promise as a lead compound in developing drugs for treating various diseases
Industry: Industrially, it is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
作用机制
The mechanism of action of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular pathways vary depending on the context of its use, but often involve modulation of signal transduction, gene expression, or protein activity.
相似化合物的比较
Similar Compounds:
6-chloro-1-(2-{[3-chloro-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the trifluoromethyl group, leading to different pharmacological properties.
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the 6-chloro substituent, affecting its chemical reactivity and interactions.
6-chloro-1-(2-{[2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks both the chlorinated and trifluoromethylated groups, resulting in a distinct pharmacological profile.
Uniqueness: The presence of both chlorinated and trifluoromethylated pyridinyl groups, along with the quinoxalinone and pyrrolidinyl moieties, distinguishes 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone from its analogs. These structural features contribute to its unique chemical reactivity, biological activity, and potential therapeutic applications.
Hope this thorough exploration of this compound provides the insight you need!
属性
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-pyrrolidin-1-ylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O/c21-13-3-4-16-15(10-13)28-18(29-6-1-2-7-29)19(31)30(16)8-5-26-17-14(22)9-12(11-27-17)20(23,24)25/h3-4,9-11H,1-2,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDQMZKZVMQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994859.png)



![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2994868.png)

![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)

